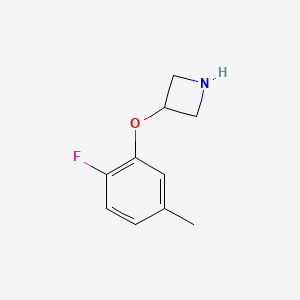

3-(2-Fluoro-5-methylphenoxy)azetidine

Description

BenchChem offers high-quality 3-(2-Fluoro-5-methylphenoxy)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Fluoro-5-methylphenoxy)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-fluoro-5-methylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-7-2-3-9(11)10(4-7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKLOIOAQIJBQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Fluoro-5-methylphenoxy)azetidine

Foreword: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry.[1][2] Its unique structural and electronic properties, arising from a balance of ring strain and stability, offer a compelling scaffold for the design of novel therapeutics.[2][3] Unlike its more strained three-membered aziridine counterpart or the more flexible five-membered pyrrolidine, the azetidine moiety provides a conformationally rigid framework that can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][4] The incorporation of the azetidine motif has led to several FDA-approved drugs, including baricitinib, cobimetinib, and azelnipidine, underscoring its therapeutic relevance.[4] This guide focuses on a specific, promising derivative, 3-(2-Fluoro-5-methylphenoxy)azetidine, providing a comprehensive overview of its predicted physicochemical properties and the requisite experimental methodologies for their empirical determination. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the characterization and advancement of novel azetidine-based chemical entities.

Compound Profile: 3-(2-Fluoro-5-methylphenoxy)azetidine

While extensive experimental data for 3-(2-Fluoro-5-methylphenoxy)azetidine is not yet publicly available, we can establish its fundamental molecular characteristics and predict its key physicochemical parameters based on its structure and data from analogous compounds.

| Property | Predicted/Calculated Value | Source/Method |

| IUPAC Name | 3-(2-Fluoro-5-methylphenoxy)azetidine | N/A |

| CAS Number | Not available | N/A |

| Molecular Formula | C₁₀H₁₂FNO | Calculated |

| Molecular Weight | 181.21 g/mol | Calculated |

| Predicted LogP | 1.5 - 2.5 | Computational (e.g., Crippen's method) |

| Predicted pKa | 8.0 - 9.0 (for the azetidine nitrogen) | Based on similar azetidine structures |

| Predicted Aqueous Solubility | Moderately soluble | Inferred from LogP and structure |

Structural and Electronic Considerations

The structure of 3-(2-Fluoro-5-methylphenoxy)azetidine incorporates several key features that will dictate its physicochemical and biological properties:

-

The Azetidine Ring: A saturated, four-membered heterocycle containing a secondary amine. The nitrogen atom's lone pair of electrons confers basicity, making it a proton acceptor at physiological pH. The ring's inherent strain influences its reactivity and conformational preferences.[2]

-

The Aryloxy Linkage: The ether linkage connects the azetidine ring to the substituted phenyl group, providing a degree of rotational flexibility.

-

The Substituted Phenyl Ring: The 2-fluoro and 5-methyl substituents on the phenyl ring are critical for modulating electronic properties and potential interactions with biological targets. The fluorine atom can engage in hydrogen bonding and other non-covalent interactions, while the methyl group adds hydrophobicity.

Key Physicochemical Parameters and Their Determination

A thorough understanding of a compound's physicochemical properties is paramount for its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Acid Dissociation Constant (pKa)

The pKa of the azetidine nitrogen is a crucial determinant of the compound's ionization state at physiological pH. This, in turn, profoundly impacts its aqueous solubility, membrane permeability, and binding affinity to its biological target.

Experimental Protocol: Potentiometric Titration

This is the gold-standard method for pKa determination.

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in pH of a solution as a titrant of known concentration is added, allowing for a precise determination of the pKa. The choice of a co-solvent is critical for compounds with limited aqueous solubility.

Step-by-Step Methodology:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of 3-(2-Fluoro-5-methylphenoxy)azetidine in a suitable co-solvent (e.g., methanol or DMSO). Dilute this stock solution with water to a final known concentration (typically 1-10 mM).

-

Calibration: Calibrate the pH meter using standard buffer solutions at the desired experimental temperature (e.g., 25 °C).

-

Titration: Titrate the analyte solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH.

-

Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Diagram: Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical parameter for predicting its membrane permeability and overall ADME properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

Experimental Protocol: Shake-Flask Method for LogP Determination

This classic method directly measures the partitioning of a compound between two immiscible phases.

Causality Behind Experimental Choices: The shake-flask method provides a direct and unambiguous measure of the partition coefficient. n-Octanol is the standard lipid phase mimic due to its structural resemblance to biological lipids.

Step-by-Step Methodology:

-

Phase Preparation: Prepare a solution of 3-(2-Fluoro-5-methylphenoxy)azetidine in n-octanol. Also, prepare a buffered aqueous phase (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD).

-

Partitioning: Mix equal volumes of the n-octanol solution and the aqueous buffer in a sealed container. Shake vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the LogP or LogD using the following formula: LogP (or LogD) = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Diagram: Lipophilicity Determination Workflow

Caption: A potential synthetic pathway for the target compound.

Biological and Medicinal Chemistry Context

The 3-aryloxyazetidine scaffold is a privileged motif in medicinal chemistry. [5]Analogues have been explored as ligands for various biological targets, including monoamine transporters. [5]The specific substitution pattern of 3-(2-Fluoro-5-methylphenoxy)azetidine, with its fluoro and methyl groups, offers a unique opportunity for fine-tuning selectivity and potency towards a given biological target. The physicochemical properties determined through the methodologies outlined in this guide will be instrumental in interpreting structure-activity relationships (SAR) and guiding further optimization of this promising scaffold.

Conclusion

This technical guide provides a comprehensive framework for the physicochemical characterization of 3-(2-Fluoro-5-methylphenoxy)azetidine. By employing the detailed experimental protocols for determining pKa, lipophilicity, and aqueous solubility, researchers can generate the critical data needed to advance this compound through the drug discovery pipeline. The insights gained from these studies will be invaluable for understanding its ADME properties and for the rational design of future generations of azetidine-based therapeutics.

References

- Google Patents.

-

Impactfactor. Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. [Link]

-

Medwin Publishers. Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. [Link]

-

RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

ResearchGate. Recent progress in synthesis of 3-functionalized azetidines. [Link]

-

eScholarship.org. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. [Link]

-

Organic Chemistry Portal. Azetidine synthesis. [Link]

-

ResearchGate. Photochemical thiocarbonyl difluoride generation enables azetidine synthesis | Request PDF. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

-

Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). [Link]

Sources

chemical structure analysis of fluoro-methylphenoxy azetidine derivatives

Executive Summary

The fluoro-methylphenoxy azetidine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly for Central Nervous System (CNS) and immunology targets (e.g., S1P1 modulators, monoamine transporter inhibitors). This scaffold combines the high metabolic stability of the fluorinated aryl ether with the specific vector orientation and reduced basicity of the strained azetidine ring.

However, the structural characterization of these derivatives presents unique challenges:

-

Conformational Flux: The azetidine ring exhibits a low-energy "pucker" (butterfly motion) that complicates NMR interpretation at room temperature.

-

Regioisomerism: The placement of fluorine and methyl groups on the phenoxy ring requires precise spectroscopic differentiation.

-

Ring Strain: The high strain energy (~26 kcal/mol) of the azetidine ring leads to specific fragmentation pathways in Mass Spectrometry (MS) that differ from six-membered heterocycles.

This guide provides a definitive protocol for the structural elucidation of these compounds, moving beyond basic characterization to in-depth conformational and electronic profiling.

The Structural Motif: Medicinal Relevance

Before analysis, one must understand why this structure is built. The interplay between the azetidine core and the fluoro-methylphenoxy tail is not accidental.

| Structural Component | Medicinal Chemistry Function | Analytical Consequence |

| Azetidine Ring | Lowers lipophilicity ( | High ring strain; distinct |

| Fluorine (Ar-F) | Blocks metabolic oxidation (CYP450); modulates electronic density of the ether oxygen. | Provides |

| Methyl Group (Ar-CH3) | Adds steric bulk to lock conformation; increases lipophilicity. | Diagnostic singlet in |

Analytical Workflow

The following diagram outlines the decision tree for validating the structure, prioritizing non-destructive techniques before destructive physicochemical profiling.

Figure 1: Analytical workflow prioritizing

Spectroscopic Characterization Protocols

NMR: The Regioisomer Filter

The most common synthetic error in this class is regioisomer scrambling during the nucleophilic aromatic substitution (

Protocol:

-

Solvent: DMSO-

(preferred over -

Reference: Trichlorofluoromethane (

, 0 ppm) or internal hexafluorobenzene (–164.9 ppm). -

Analysis:

-

Ortho-F: Shifted downfield (–110 to –130 ppm). Expect complex multiplets due to through-space coupling with the ether oxygen lone pairs.

-

Meta/Para-F: Shifted upfield (–130 to –170 ppm).

-

Key Diagnostic:

If the Fluorine is ortho to the methyl group, you will observe a characteristic

and NMR: Solving the Azetidine Pucker

Azetidine protons (

The "Roofing" Effect:

The geminal protons on the azetidine ring are diastereotopic if the substituent at

-

Observation: Look for the "roofing" effect in the 3.5–4.5 ppm region.

-

Interpretation:

- 3.5–3.8 ppm: Protons cis to the phenoxy group (shielded by ring current).

- 4.0–4.4 ppm: Protons trans to the phenoxy group.

| Carbon Position relative to F | Coupling Constant ( | Appearance |

| Ipso (C-F) | ~245 Hz | Large Doublet |

| Ortho (C-C-F) | ~21 Hz | Medium Doublet |

| Meta (C-C-C-F) | ~7–9 Hz | Small Doublet |

| Para (C-C-C-C-F) | < 3 Hz | Singlet/Broad |

Mass Spectrometry: Fragmentation Logic

Azetidine derivatives do not fragment like stable piperidines. The ring strain drives specific ring-opening pathways under ESI+ conditions.

Fragmentation Pathway:

-

Protonation: Occurs at the azetidine nitrogen (most basic site).

-

Ring Opening: The strain relief drives the cleavage of the C2-N or C4-N bond.

-

Phenoxy Loss: The ether linkage is often the second weak point.

Figure 2: Primary fragmentation pathways. Path A is diagnostic for the azetidine ring integrity.

Diagnostic Ions:

-

[M+H] – 57 Da: Loss of the azetidine ring fragment (

) is rare; usually, you see loss of ethylene ( -

Tropylium-like Ion: The fluoro-methylphenoxy moiety often generates a stable cation at m/z corresponding to the substituted phenol minus OH.

Solid-State Analysis: X-Ray Crystallography

To definitively determine the "pucker angle" (which dictates receptor fit), single-crystal X-ray diffraction is the gold standard.

Crystallization Protocol for Azetidines: Azetidines are often oils as free bases.

-

Salt Formation: Dissolve the derivative in

. Add 1.1 eq of Oxalic acid or Fumaric acid (creates rigid H-bond networks). -

Vapor Diffusion: Place the salt solution in a small vial inside a larger jar containing n-pentane.

-

Target Metric: Measure the dihedral angle of the azetidine ring (

vs

Physicochemical Profiling (pKa & LogD)

The fluorine and methyl substituents are not just structural; they tune the "drug-likeness."

-

pKa Shift: The azetidine nitrogen typically has a pKa of 8.5–9.5.

-

Effect: The phenoxy group is electron-withdrawing (inductive). Depending on the linker length (usually direct or methylene), it can lower the pKa by 0.5–1.0 units, improving bioavailability by increasing the neutral fraction at physiological pH.

-

-

Lipophilicity (LogD):

-

Fluorine: Increases lipophilicity slightly but decreases polarizability.

-

Methyl: Adds ~0.5 to LogP.

-

Result: The combination often pushes LogD into the optimal CNS range (2.0–3.5).

-

References

-

Azetidine Scaffolds in Medicinal Chemistry

-

Fluorine NMR Methodology

-

Mass Spectrometry of Azetidines

-

Conformational Analysis

- Title: A Comparative Crystallographic Guide to 3-Substituted Azetidine Deriv

-

Source: BenchChem[7]

-

Physicochemical Properties of Fluorinated Amines

- Title: Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Satur

- Source: ResearchG

-

URL:[Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. azom.com [azom.com]

- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

role of 3-(2-Fluoro-5-methylphenoxy)azetidine in medicinal chemistry

Technical Whitepaper: 3-(2-Fluoro-5-methylphenoxy)azetidine as a High-Value Scaffold in CNS & Pain Drug Discovery

Part 1: Executive Summary

3-(2-Fluoro-5-methylphenoxy)azetidine represents a "privileged substructure" in modern medicinal chemistry—a molecular fragment frequently employed to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. Unlike a standalone drug, this moiety functions as a strategic side-chain element, particularly in the design of Voltage-Gated Sodium Channel (NaV) blockers and GPR52 agonists .

Its utility stems from a synergistic combination of three factors:

-

Metabolic Hardening: The specific substitution pattern (2-Fluoro, 5-Methyl) effectively blocks primary sites of CYP450-mediated oxidative metabolism (ortho- and para-positions relative to the ether linkage).

-

Bioisosterism: The azetidine ether serves as a constrained, lower-lipophilicity bioisostere of the piperidine or pyrrolidine ethers found in older generation CNS agents.

-

Conformational Control: The ortho-fluorine atom induces a preferred conformation of the phenoxy ring via electrostatic repulsion/attraction, reducing the entropic penalty of binding to target receptors.

Part 2: Medicinal Chemistry Logic & SAR Profile

The "Fluorine-Methyl" Synergism

The selection of the 2-fluoro-5-methyl substitution pattern is rarely accidental. It addresses specific liabilities in the "parent" phenoxy ring:

-

The 2-Fluoro Effect (Ortho-Block):

-

Metabolic: Blocks Phase I hydroxylation at the highly reactive ortho position.

-

Conformational: The C–F bond creates a dipole that interacts with the ether oxygen lone pairs. This restricts the rotation of the phenyl ring, pre-organizing the molecule for the binding pocket (reducing

).

-

-

The 5-Methyl Effect (Meta-Fill):

-

Lipophilicity: Adds limited lipophilicity (+0.5 LogP) to improve Blood-Brain Barrier (BBB) penetration without making the molecule a P-gp substrate.

-

Steric Occlusion: Fills hydrophobic pockets (e.g., in the NaV1.7 pore) and sterically hinders metabolism at the para position (C4), which is often the primary site of oxidation.

-

Physicochemical Comparison

The azetidine core offers a distinct advantage over larger rings.

| Property | Azetidine Analog | Pyrrolidine Analog | Piperidine Analog | Impact |

| pKa (Basic N) | ~8.5–9.0 | ~9.5–10.0 | ~10.0–10.5 | Azetidine is less basic; better membrane permeability at physiological pH. |

| LogP (Lipophilicity) | Lower | Moderate | Higher | Azetidine lowers LogP, reducing non-specific binding (LLE improvement). |

| Ligand Efficiency | High | Moderate | Moderate | Smaller mass = higher binding energy per heavy atom. |

| Metabolic Stability | High | Moderate | Low | 4-membered ring is less prone to oxidative opening than larger rings. |

Part 3: Validated Applications (Case Studies)

Case Study A: NaV1.7 Inhibitors for Neuropathic Pain

-

Context: Sodium channel blockers often suffer from poor selectivity (NaV1.7 vs NaV1.5 cardiac safety).

-

Role of Scaffold: In patent WO2011103196A1 , the 3-(2-fluoro-5-methylphenoxy)azetidine moiety is appended to an aryl carboxamide core.

-

Mechanism: The azetidine nitrogen acts as a "warhead" interacting with the selectivity filter, while the 2-F-5-Me-phenyl group occupies a hydrophobic side pocket, locking the channel in the inactivated state.

Case Study B: GPR52 Agonists (Schizophrenia)

-

Context: GPR52 is a Gs-coupled GPCR in the striatum.[1][] Agonists must penetrate the CNS.

-

Role of Scaffold: The azetidine ether linkage replaces flexible alkyl chains to rigidify the agonist, improving potency (low nanomolar EC50) and metabolic stability against striatal enzymes.

Part 4: Experimental Protocols

Protocol 1: Synthesis via Mitsunobu Coupling

This is the industry-standard route, preferred for its reliability and preservation of chiral integrity (if using chiral azetidines).

Reagents:

-

A: N-Boc-3-hydroxyazetidine (1.0 equiv)

-

B: 2-Fluoro-5-methylphenol (1.1 equiv)[3]

-

C: Triphenylphosphine (

) (1.5 equiv) -

D: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

-

Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried reaction flask with A , B , and C under an inert atmosphere (

or Ar). Dissolve in anhydrous THF. -

Activation: Cool the solution to 0°C (ice bath).

-

Addition: Add D (DIAD) dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions (hydrazine formation).

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by LC-MS (Target mass: [M+H-Boc] or [M+Na]).

-

Workup: Concentrate THF in vacuo. Triturate the residue with

/Hexane (1:1) to precipitate triphenylphosphine oxide ( -

Purification: Purify the filtrate via flash column chromatography (Silica gel; Gradient: 0–30% EtOAc in Hexanes).

-

Yield Expectation: 75–85% as a colorless oil/solid.

-

Protocol 2: N-Deprotection (Salt Formation)

To generate the active hydrochloride salt for biological testing.

-

Dissolve the N-Boc intermediate in

(DCM). -

Add Trifluoroacetic acid (TFA) (10 equiv) or 4M HCl in Dioxane.

-

Stir at RT for 2 hours.

-

Concentrate in vacuo. If using TFA, perform an ion exchange (e.g., SCX-2 column) or treat with ethereal HCl to isolate the 3-(2-Fluoro-5-methylphenoxy)azetidine hydrochloride salt.

Part 5: Visualization & Logic Mapping

Figure 1: Synthetic Pathway & Logic

Caption: Convergent synthesis of the target scaffold using Mitsunobu etherification followed by acid-mediated deprotection.

Figure 2: SAR Decision Logic (The "Why")

Caption: Rational design flow illustrating how specific substitutions resolve common ADME/Tox liabilities in the phenoxy-azetidine series.

References

-

WO2011103196A1 . Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain. World Intellectual Property Organization. (2011). Link

-

WO2023041432A1 . 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament. World Intellectual Property Organization. (2023).[4] Link

-

Duncton, M. A. Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. (2026). Link

-

PubChem CID 24902356 . 3-(4-Fluoro-phenoxymethyl)-azetidine (Analogous Structure). National Center for Biotechnology Information. Link

- Smith, D. A., & Di, L.Hit-to-lead: the process of optimizing a chemical lead. Drug Discovery Today. (2020).

Sources

The Rise of a Privileged Scaffold: A Technical Guide to 3-Phenoxyazetidine Analogs in Drug Discovery

Abstract

The azetidine ring, a four-membered saturated heterocycle, has emerged as a compelling structural motif in modern medicinal chemistry.[1] Its inherent conformational rigidity and ability to introduce a three-dimensional character into otherwise planar molecules make it a valuable tool for modulating the physicochemical and pharmacological properties of drug candidates.[1][2] Among its various substituted forms, the 3-phenoxyazetidine scaffold has garnered significant attention. This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 3-phenoxyazetidine analogs, offering field-proven insights for researchers and drug development professionals.

Introduction: The Strategic Value of the 3-Phenoxyazetidine Core

The strategic incorporation of the azetidine moiety into drug candidates is often driven by its ability to serve as a bioisostere for other common functional groups, offering a unique combination of properties.[2][3] The 3-phenoxyazetidine scaffold, in particular, presents a compelling combination of a rigid azetidine core and a versatile phenoxy group. The terminal phenoxy group is a privileged moiety in medicinal chemistry, known to be essential for the activity and pharmacological properties of a wide range of drugs.[4] The ether oxygen can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic and π-stacking interactions, providing multiple avenues for optimizing ligand-target binding.[4] This guide will explore the chemical nuances and biological significance of this promising scaffold.

Synthetic Strategies: Building the 3-Phenoxyazetidine Core

The successful application of the 3-phenoxyazetidine scaffold in drug discovery is contingent upon efficient and versatile synthetic methodologies. A common and practical approach commences with commercially available N-protected 3-azetidinone.

Key Synthetic Pathways

A prevalent strategy involves the nucleophilic addition of a phenoxide to an activated 3-hydroxyazetidine intermediate. This two-step process typically begins with the reduction of N-Boc-3-azetidinone to the corresponding alcohol, followed by a Mitsunobu reaction or a Williamson ether synthesis to introduce the phenoxy group.

Alternatively, a nucleophilic aromatic substitution reaction can be employed, where a hydroxy azetidine is reacted with a suitable halo-aromatic compound in the presence of a base.[5]

Experimental Protocol: Synthesis of N-Boc-3-phenoxyazetidine

This protocol describes a common method for the synthesis of the core N-Boc-3-phenoxyazetidine scaffold, a versatile intermediate for further elaboration.

Step 1: Reduction of N-Boc-3-azetidinone

-

To a solution of N-Boc-3-azetidinone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-hydroxyazetidine.

Step 2: Mitsunobu Reaction

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture and purify the residue by flash column chromatography to afford N-Boc-3-phenoxyazetidine.

The choice of protecting group for the azetidine nitrogen is crucial and is typically a tert-butoxycarbonyl (Boc) group, which can be readily removed under acidic conditions to allow for further functionalization of the nitrogen atom.[5]

Caption: Interplay of key factors in 3-phenoxyazetidine drug discovery.

References

- BenchChem.

- WO2023041432A1 - 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament - Google P

- Ly, N. T., Thaxton, A., & Trudell, M. L. (2005). Synthesis of 3,3-Diarylazetidines. CORE.

- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. (2025).

- Structure-activity relationships and CoMFA of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic properties. PubMed. (2008).

- Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. PMC.

- Phenoxazine nucleoside derivatives with a multiple activity against RNA and DNA viruses.

- Design and synthesis of N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide-based α-glucosidase inhibitors.

- Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. PubMed.

- Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin

- Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Tre

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

- 4. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2023041432A1 - 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Coupling of 2-Fluoro-5-methylphenol with Azetidine Rings

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates. The synthesis of N-aryl azetidines, in particular, is a critical transformation for accessing novel chemical space. This guide provides a comprehensive overview of the reagents and protocols for the coupling of 2-fluoro-5-methylphenol with azetidine, a transformation that presents unique challenges and opportunities due to the specific functionalities of the starting materials.

The presence of a fluorine atom on the phenolic ring offers a handle for cross-coupling reactions, while the phenolic hydroxyl and methyl groups influence the electronic and steric environment of the reaction center. This document will explore various catalytic strategies to achieve this C-N bond formation, with a focus on providing detailed, actionable protocols and the scientific rationale behind the choice of reagents and conditions.

Strategic Considerations for the Coupling Reaction

The primary objective is the formation of a C-N bond between the aromatic ring of 2-fluoro-5-methylphenol and the nitrogen atom of azetidine. This involves the displacement of the fluorine atom. A critical consideration is the potential for the phenolic hydroxyl group to compete as a nucleophile, leading to O-arylation products. Therefore, protection of the hydroxyl group is strongly recommended prior to the C-N coupling step. Common protecting groups for phenols include methyl ether, benzyl ether, or silyl ethers (e.g., TBDMS). The protocols provided herein assume the use of a protected form of 2-fluoro-5-methylphenol (e.g., 2-fluoro-1-methoxy-4-methylbenzene).

The primary methodologies for this transformation fall into three main categories: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed N-arylation (Ullmann-type reaction), and Nucleophilic Aromatic Substitution (SNAr). Each approach has its own set of advantages and challenges, which will be discussed in detail.

Methodology 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][2][3] It utilizes a palladium catalyst in conjunction with a specialized phosphine ligand to couple an aryl halide (or triflate) with an amine. For the coupling of an aryl fluoride, the choice of ligand is critical to facilitate the challenging oxidative addition of the strong C-F bond.[4]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps:[5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of the protected 2-fluoro-5-methylphenol to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: Azetidine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

-

Reductive Elimination: The desired N-aryl azetidine is formed, and the Pd(0) catalyst is regenerated.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for this specific substrate.

Reagents and Materials:

-

Protected 2-fluoro-5-methylphenol (e.g., 2-fluoro-1-methoxy-4-methylbenzene) (1.0 equiv)

-

Azetidine (1.2-1.5 equiv)

-

Palladium precatalyst (e.g., Pd2(dba)3, 2-5 mol%)

-

Phosphine ligand (e.g., RuPhos, XPhos, or BrettPhos, 4-10 mol%)[6]

-

Base (e.g., NaOtBu, K3PO4, or Cs2CO3, 2.0 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane, or THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry, oven-dried Schlenk tube or reaction vial, add the protected 2-fluoro-5-methylphenol, palladium precatalyst, phosphine ligand, and base.

-

Evacuate and backfill the reaction vessel with an inert gas (repeat 3 times).

-

Add the anhydrous solvent, followed by the azetidine.

-

Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Reaction Parameters

| Parameter | Recommended Reagents/Conditions | Rationale/Comments |

| Palladium Precatalyst | Pd2(dba)3, Pd(OAc)2 | Common and effective precatalysts that are reduced in situ to the active Pd(0) species. |

| Ligand | RuPhos, XPhos, BrettPhos | Sterically hindered biarylphosphine ligands are generally effective for the coupling of aryl fluorides.[6][7] |

| Base | NaOtBu, K3PO4, Cs2CO3 | The choice of base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases are preferred.[8] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are required. Toluene and dioxane are common choices for their higher boiling points. |

| Temperature | 80-120 °C | Higher temperatures are often necessary to facilitate the oxidative addition of the C-F bond. |

Visualization: Buchwald-Hartwig Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Methodology 2: Copper-Catalyzed N-Arylation (Ullmann-type Reaction)

The Ullmann condensation is a classical method for forming C-N and C-O bonds, typically requiring harsh reaction conditions.[9][10] Modern variations, often referred to as Ullmann-type or Goldberg reactions, utilize ligands to facilitate the coupling under milder conditions.[11][12] Copper catalysts are generally less expensive than palladium catalysts.

Reaction Principle

While the exact mechanism can be complex and is still a subject of study, a plausible pathway involves:

-

Formation of a Copper-Amide Complex: The copper catalyst reacts with azetidine in the presence of a base to form a copper-azetidinide species.

-

Oxidative Addition: The aryl fluoride undergoes oxidative addition to the Cu(I) center to form a Cu(III) intermediate.

-

Reductive Elimination: The N-aryl azetidine product is formed through reductive elimination, regenerating a Cu(I) species.

Experimental Protocol: Copper-Catalyzed N-Arylation

Reagents and Materials:

-

Protected 2-fluoro-5-methylphenol (1.0 equiv)

-

Azetidine (1.5-2.0 equiv)

-

Copper catalyst (e.g., CuI, Cu(OAc)2, 5-20 mol%)

-

Ligand (e.g., L-proline, a diamine, or a phenanthroline derivative, 10-40 mol%)

-

Base (e.g., K2CO3, Cs2CO3, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., DMSO, DMF, or toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a reaction vessel, combine the protected 2-fluoro-5-methylphenol, copper catalyst, ligand, and base.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the anhydrous solvent and azetidine.

-

Heat the mixture to 100-140 °C with stirring.

-

Monitor the reaction's progress.

-

After completion, cool the reaction to room temperature.

-

Dilute with an organic solvent and filter through celite.

-

Perform an aqueous work-up, washing with water and brine. For reactions in DMSO or DMF, extensive washing may be required to remove the high-boiling solvent.

-

Dry the organic phase, concentrate, and purify the product by column chromatography.

Data Presentation: Copper-Catalyzed N-Arylation Parameters

| Parameter | Recommended Reagents/Conditions | Rationale/Comments |

| Copper Catalyst | CuI, Cu(OAc)2 | Readily available and commonly used copper sources for Ullmann-type couplings. |

| Ligand | L-proline, 1,10-phenanthroline, N,N'-dimethylethylenediamine | Ligands are crucial for solubilizing the copper species and accelerating the reaction.[10] |

| Base | K2CO3, Cs2CO3 | Inorganic bases are typically used in these reactions. |

| Solvent | DMSO, DMF, Toluene | Polar aprotic solvents are often effective, but toluene can also be used. |

| Temperature | 100-140 °C | Higher temperatures are generally required compared to palladium-catalyzed reactions. |

Methodology 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a pathway for the direct displacement of a leaving group on an aromatic ring by a nucleophile.[13] For an SNAr reaction to be facile, the aromatic ring typically needs to be activated by strong electron-withdrawing groups (e.g., -NO2, -CN) positioned ortho or para to the leaving group.[14] In the case of 2-fluoro-5-methylphenol, the ring is not strongly activated, making a thermal, uncatalyzed SNAr reaction with azetidine challenging and likely to require high temperatures and a polar aprotic solvent.[15][16]

Reaction Principle

The SNAr mechanism proceeds via a two-step addition-elimination sequence:[17]

-

Nucleophilic Attack: The nucleophile (azetidine) attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion.

Experimental Protocol: SNAr Reaction

This approach is the least likely to be successful without significant optimization or if the phenol ring is not further functionalized with electron-withdrawing groups.

Reagents and Materials:

-

Protected 2-fluoro-5-methylphenol (1.0 equiv)

-

Azetidine (2.0-5.0 equiv)

-

Base (optional, e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base)

-

High-boiling polar aprotic solvent (e.g., DMSO, DMF, NMP)

Procedure:

-

Combine the protected 2-fluoro-5-methylphenol and the solvent in a reaction vessel.

-

Add a large excess of azetidine and the base (if used).

-

Heat the reaction mixture to a high temperature (e.g., 150-180 °C). A sealed tube or microwave reactor may be necessary.

-

Monitor the reaction for product formation.

-

Upon completion, cool the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry, concentrate, and purify.

Visualization: SNAr Experimental Workflow

Caption: General workflow for a high-temperature SNAr reaction.

Troubleshooting and Optimization

-

Low Yield: If the yield is low, consider screening different ligands (for Pd-catalyzed reactions) or ligands and copper sources (for Cu-catalyzed reactions). The choice of base and solvent can also have a significant effect. Increasing the reaction temperature or time may also improve conversion.

-

No Reaction: For the Buchwald-Hartwig and Ullmann-type reactions, ensure that the catalyst is active and that the reagents and solvent are anhydrous. Deactivation of the catalyst can be an issue. For SNAr, the substrate may not be sufficiently activated, and a transition metal-catalyzed approach is likely necessary.

-

Side Products (O-arylation): If the phenolic hydroxyl group is not protected, the formation of O-arylated byproducts is possible. If this is observed, protection of the hydroxyl group is essential.

-

Decomposition: At high temperatures, decomposition of the starting materials or products may occur. It may be necessary to find a balance between a sufficiently high temperature for reaction and a temperature that avoids degradation.

Conclusion

The coupling of 2-fluoro-5-methylphenol with azetidine is a challenging but achievable transformation that provides access to valuable N-aryl azetidine building blocks. The most promising approaches are transition metal-catalyzed reactions, with the Buchwald-Hartwig amination being a particularly powerful and versatile method. Careful consideration of the need for hydroxyl group protection and optimization of the catalyst system, base, and solvent are crucial for success. The protocols and insights provided in this guide offer a solid foundation for researchers to develop a robust and efficient synthesis for this important class of compounds.

References

-

Trauner, F., Reiners, F., Apaloo-Messan, K. E., Nißl, B., Shahbaz, M., Dongfang, J., Aicher, J., & Didier, D. (2022). Strain-release arylations for the bis-functionalization of azetidines. Chemical Communications, 58(15), 2564–2567. [Link]

-

Qin, T., et al. (2025). Modular Access to N-SF5 azetidines. PMC. [Link]

-

Betz, K. N., & Du Bois, J. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9835–9838. [Link]

-

Trauner, F., Reiners, F., Apaloo-Messan, K. E., Nißl, B., Shahbaz, M., Dongfang, J., Aicher, J., & Didier, D. (2022). Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

-

Sharpe, R. J., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

-

Dolgushin, F. M., et al. (2018). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. PMC. [Link]

-

Smith, J. (2023). Nucleophilic aromatic substitution of fluoroarenes to synthesise drug compounds for combatting neglected tropical diseases. Loughborough University Research Repository. [Link]

-

Shahbaz, M. (2025). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. [Link]

-

Vaia. (n.d.). Problem 48 In nucleophilic aromatic substit... [FREE SOLUTION]. Vaia. [Link]

-

Ota, Y., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. PMC. [Link]

-

Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. [Link]

-

Wang, H., et al. (2025). Site‐Selective Carbonylation of Azetidines via Copper‐Catalyzed Difluorocarbene Insertion. PMC. [Link]

-

Marcaurelle, L. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

-

Fleming, F. E., & Luisi, R. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]

-

Sigman, M. S., & Ritter, T. (n.d.). Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

-

Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

-

Rzepa, H. (2018). Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Henry Rzepa's Blog. [Link]

-

Ito, Y., et al. (2025). Cross‐Dehydrogenative Coupling Reaction of 4‐Aminophenols with 2‐Naphthols Catalyzed by a Mesoporous Silica‐Supported Ox. Asian Journal of Organic Chemistry. [Link]

-

Couty, F., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI. [Link]

-

Sereda, G., & Rajpara, V. (2021). Mechanistic Insights of Copper Catalyzed Trifluoromethyl Aziridine Opening: Regioselective and Stereospecific Aryl Grignard Addition. PMC. [Link]

-

Dar'in, D., et al. (n.d.). Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. Organic & Biomolecular Chemistry. [Link]

-

Ma, D., & Cai, Q. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. MDPI. [Link]

-

Hama Salih, A. M., et al. (2018). Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes. ResearchGate. [Link]

-

Drotleff, B., & Bolm, C. (2025). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate. [Link]

-

Lundgren, R. J., et al. (2011). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. PMC. [Link]

-

Dehamchia, M., & Regainia, Z. (2016). COPPER-(S)-N-METHYLPYRROLIDINE-2-CARBOXYLATE CATALYZED N-ARYLATION OF N5H-1,2,5-THIADIAZOLIDINE 1,1-DIOXIDES. Semantic Scholar. [Link]

-

Wang, D., & Zhu, J. (2025). Chiral Arylated Amines via C−N Coupling of Chiral Amines with Aryl Bromides Promoted by Light. ResearchGate. [Link]

-

Hama Salih, A. M., et al. (2018). Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes. Frontiers. [Link]

-

Girek, T., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. [Link]

-

Sharpe, R. J., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC. [Link]

-

Wang, D., & Zhu, J. (n.d.). Chiral Arylated Amines via CN Coupling of Chiral Amines with Aryl Bromides Promoted by Light. The University of Liverpool Repository. [Link]

-

Surry, D. S., & Buchwald, S. L. (2010). Diamine ligands in copper-catalyzed reactions. Chem Sci, 1(1), 13–31. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Site‐Selective Carbonylation of Azetidines via Copper‐Catalyzed Difluorocarbene Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. mdpi.com [mdpi.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 14. dash.harvard.edu [dash.harvard.edu]

- 15. Mechanistic Insights of Copper Catalyzed Trifluoromethyl Aziridine Opening: Regioselective and Stereospecific Aryl Grignard Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. vaia.com [vaia.com]

Application Note: High-Fidelity Utilization of 3-(2-Fluoro-5-methylphenoxy)azetidine in Medicinal Chemistry

Executive Summary & Rationale

3-(2-Fluoro-5-methylphenoxy)azetidine (referred to herein as 3-FMPA ) represents a "privileged scaffold" in modern drug design. It combines the steric rigidity of the four-membered azetidine ring with a metabolically robust aryl ether linkage.

Why this building block matters:

-

Bioisosterism: The azetidine ring acts as a contracted bioisostere of piperidine and pyrrolidine. This contraction often lowers lipophilicity (

) and improves metabolic stability by reducing the number of oxidizable C-H bonds. -

Conformational Control: The

-rich azetidine core enforces a specific vector on the pendant aryl group, potentially locking the pharmacophore into a bioactive conformation that flexible alkyl chains cannot achieve. -

Metabolic Blocking: The ortho-fluorine on the phenoxy ring blocks a common site of oxidative metabolism (CYP450 hydroxylation) while modulating the electronic properties of the ether oxygen.

Chemical Profile

| Property | Value / Description |

| IUPAC Name | 3-(2-Fluoro-5-methylphenoxy)azetidine |

| Molecular Formula | |

| Molecular Weight | 181.21 g/mol |

| Predicted pKa | ~9.2 (Secondary Amine) |

| Predicted LogP | 1.8 – 2.1 (Lipophilic efficiency favorable) |

| Storage | Store as HCl or Oxalate salt at -20°C; Hygroscopic. |

| Solubility | High in DMSO, MeOH, DCM (as free base). Salts require water/DMSO. |

Synthesis Protocol: The Mitsunobu Route[1][2][3][4]

While nucleophilic aromatic substitution (

Reagents Required

-

Substrate A: N-Boc-3-hydroxyazetidine (1.0 equiv)

-

Substrate B: 2-Fluoro-5-methylphenol (1.0 equiv)

-

Reagent C: Triphenylphosphine (

) (1.2 equiv) -

Reagent D: Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

-

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology

1. Preparation of the Betaine Complex (Critical Step):

-

Rationale: Pre-complexing prevents side reactions involving the azetidine nitrogen.

-

Charge a dry reaction vessel with

and anhydrous THF under -

Cool to 0°C.[1]

-

Add DIAD dropwise over 10 minutes. Observe the formation of a pale yellow precipitate/solution (the betaine intermediate). Stir for 15 minutes.

2. Addition of Substrates:

-

Add a solution of N-Boc-3-hydroxyazetidine and 2-Fluoro-5-methylphenol in THF dropwise to the betaine mixture at 0°C.

-

Note: Maintaining 0°C during addition minimizes the risk of azetidine ring opening or elimination.

3. Reaction & Workup:

-

Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Monitor: TLC (Hexane:EtOAc 3:1). The phenol spot will disappear.

-

Quench: Add water (equal volume) to hydrolyze excess phosphorane.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol) followed by Brine.

-

Purification: Flash chromatography on Silica Gel. Elute with Hexane/EtOAc gradient.

4. Deprotection (Salt Formation):

-

Dissolve the purified Boc-intermediate in DCM.

-

Add 4M HCl in Dioxane (5 equiv) at 0°C. Stir at RT for 2 hours.

-

Concentrate in vacuo. Triturate with diethyl ether to obtain 3-FMPA Hydrochloride as a white solid.

Visualizing the Workflow

The following diagram illustrates the synthesis and subsequent functionalization pathways (Lead Optimization).

Figure 1: Synthetic workflow for generating the 3-FMPA scaffold and downstream library generation.

Functionalization Protocols (Application)

Once the 3-FMPA salt is isolated, it serves as a nucleophile for library synthesis.

Protocol A: Reductive Amination (For tertiary amines)

-

Use Case: Increasing

character; accessing basic amines. -

Method:

-

Suspend 3-FMPA HCl (1 equiv) in DCE (Dichloroethane).

-

Add TEA (1.1 equiv) to free base the amine.

-

Add Aldehyde/Ketone (1.1 equiv) and stir for 30 mins.

-

Add

(1.5 equiv). Stir overnight. -

Note: Keep conditions slightly acidic (acetic acid) to promote iminium formation without opening the azetidine ring.

-

Protocol B: Amide Coupling (For peptidomimetics)

-

Use Case: Reducing basicity; creating rigid linkers.

-

Method:

-

Dissolve Carboxylic Acid (1.0 equiv) in DMF.

-

Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Activate for 5 mins.

-

Add 3-FMPA HCl (1.0 equiv).

-

Caution: Avoid highly basic conditions (> pH 10) for prolonged periods to prevent azetidine hydrolysis.

-

Quality Control & Stability

-

NMR Validation:

-

The azetidine protons typically appear as two multiplets around

3.8–4.5 ppm. -

The methine proton (

-3) attached to the ether oxygen is diagnostic (

-

-

Stability Warning:

-

Acid Sensitivity: Azetidines are stable in dilute acid (HCl salts are stable), but strong Lewis acids at high heat can trigger ring opening.

-

Nucleophiles: Avoid heating the free base with strong nucleophiles (e.g., thiols) in protic solvents, as this may open the ring to form acyclic amines.

-

References

-

Azetidines in Medicinal Chemistry

- Source: "Azetidines: New Perspectives for an Ancient Scaffold." European Journal of Organic Chemistry.

- Relevance: Validates the use of azetidines to lower LogP and improve metabolic stability compared to piperidines.

-

Mitsunobu Reaction Protocols

- Source: "The Mitsunobu Reaction: A Powerful Tool for C-O Bond Form

- Relevance: Provides the foundational mechanism for coupling hindered secondary alcohols (azetidin-3-ol) with phenols.

-

Handling Strained Heterocycles

- Source: "Recent Advances in the Synthesis and Reactivity of Azetidines." Royal Society of Chemistry (RSC).

- Relevance: Discusses ring strain energy (~25 kcal/mol)

-

Commercial Availability & Properties

- Source: PubChem / Chemical Vendors (Enamine/Sigma).

- Relevance: Confirms 3-(aryloxy)azetidines are established building blocks for library synthesis.

Sources

Precision Functionalization of Azetidine Scaffolds: Nucleophilic Substitution & Cross-Coupling Protocols

Topic: Reaction Conditions for Nucleophilic Substitution on Azetidine Scaffolds Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

Azetidines (4-membered nitrogen heterocycles) have transitioned from niche intermediates to privileged scaffolds in modern drug discovery.[1] Their inclusion in approved therapeutics (e.g., Baricitinib, Cobimetinib) is driven by their ability to lower lipophilicity (

However, the functionalization of the azetidine core—specifically at the C3 position—presents a unique "reactivity paradox." The ring's inherent strain (~26 kcal/mol) makes it highly reactive toward ring-opening decomposition, yet the steric bulk and "puckered" conformation of the 4-membered ring impose significant kinetic barriers to classical

This guide details the specific reaction conditions required to navigate this landscape, focusing on C3-Nucleophilic Substitution (

Mechanistic Considerations: The "Puckering" Barrier

Unlike planar cyclobutanes, azetidines exist in a dynamic equilibrium between two "puckered" (butterfly) conformers. This conformation significantly impacts the trajectory of incoming nucleophiles.

The Trajectory Challenge

For a successful

-

Implication: Successful substitution often requires higher activation energies (heat) to access a near-planar transition state, but this heat increases the risk of thermal ring-opening.

-

Solution: Use of "super-leaving groups" (Mesylate/Tosylate/Iodide) and polar aprotic solvents (DMF, DMSO) to accelerate the rate of substitution over elimination/decomposition.

Competitive Pathways: Ring Opening

Under basic conditions or in the presence of Lewis acids, the azetidine nitrogen lone pair can assist in the expulsion of the C3 leaving group, leading to a transient bicyclic azetidinium ion or direct Grob-like fragmentation.

-

Critical Control: The nitrogen must be protected with an electron-withdrawing group (Boc, Cbz, Tosyl) to reduce the nucleophilicity of the ring nitrogen and prevent auto-destruction.

Figure 1: Competitive reaction pathways for C3-functionalization of azetidines.

Critical Reaction Parameters

Solvent Selection[2][3][4][5][6]

-

DMF/DMSO (Recommended for

): High dielectric constants stabilize the transition state and dissociate ion pairs (e.g., -

CPME (Recommended for Lithiation): Cyclopentyl methyl ether is hydrophobic, stable to organolithiums, and suppresses aggregate formation, crucial for the stability of 3-lithiated azetidines.

Leaving Group (LG) Hierarchy

-

Iodide (-I): Best for C-C bond formation via lithiation or cross-coupling. Reactive but prone to light degradation.

-

Mesylate (-OMs): Optimal for

displacement with amines/azides. Stable enough to purify but reactive enough to displace at 60-80°C. -

Tosylate (-OTs): Slower than mesylate; requires higher temps (risk of decomposition).

Temperature Control[3][4][5][7]

- Reactions: Typically 60°C – 90°C . Below 60°C, reaction times are prohibitive; above 100°C, thermal degradation dominates.

-

Lithiation (C-H or C-I exchange): Strictly -78°C to -50°C . The 3-lithiated species is transient and will undergo

-elimination to azetine if warmed.

Experimental Protocols

Protocol A: Classical Displacement (Synthesis of 3-Azido/Amino Azetidines)

Application: Introduction of heteroatom nucleophiles (Azide, Cyanide, Thiol, Amines). Substrate: 1-Boc-3-mesyloxyazetidine (prepared from 1-Boc-3-hydroxyazetidine).

Step-by-Step Procedure:

-

Preparation: Dissolve 1-Boc-3-mesyloxyazetidine (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Nucleophile Addition: Add Sodium Azide (

, 2.0 equiv) or the desired amine (3.0 equiv).-

Note: For amine nucleophiles, add

(2.0 equiv) to scavenge methanesulfonic acid.

-

-

Reaction: Heat the mixture to 80°C under an inert atmosphere (

) for 4–12 hours.-

Monitoring: Monitor by TLC (stain with Ninhydrin or PMA) or LCMS. Look for the disappearance of the mesylate.

-

-

Workup:

-

Purification: Flash column chromatography (Hexanes/EtOAc).

-

Outcome: The product will have inverted stereochemistry relative to the starting mesylate.

-

Protocol B: C3-Lithiation via Flow Chemistry (C-C Bond Formation)

Application: Introduction of carbon electrophiles (Ketones, Aldehydes) which fail under standard

Flow Setup Parameters:

-

Solvent: CPME (dry).

-

Reagent A: 1-Boc-3-iodoazetidine (0.07 M).[4]

-

Reagent B:

-Hexyllithium (0.42 M in Hexanes). -

Temperature: -50°C (Critical).

Step-by-Step Procedure:

-

System Priming: Flush the flow reactor (stainless steel or PFA tubing) with dry CPME. Cool the reactor loop to -50°C.

-

Lithium-Halogen Exchange: Pump Reagent A and Reagent B into a T-mixer.

-

Residence Time: 80–100 ms. (Fast exchange is required to prevent decomposition).

-

-

Quenching: Direct the stream immediately into a second mixer containing the Electrophile (e.g., Benzaldehyde, 1.5 equiv in CPME).

-

Residence Time: 10–20 seconds.

-

-

Collection: Collect the output into a flask containing saturated

solution. -

Workup: Extract with EtOAc, dry over

, and purify via chromatography.

Data Summary & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion ( | Steric hindrance ("puckering"); Nucleophile aggregation. | Increase temp to 90°C; Switch solvent to DMSO; Add 15-crown-5 (if using Na salts). |

| Ring Opening (Linear products) | Nitrogen lone pair participation; Strong base. | Ensure N-protecting group is strongly EWG (Boc, Cbz). Avoid hydroxide bases; use Carbonates or DIPEA. |

| Elimination (Azetine formation) | Basicity of nucleophile > Nucleophilicity. | Use less basic nucleophiles (e.g., Azide vs. Amine). Lower reaction temp if possible. |

| Decomposition (Lithiation) | Temperature too high; Residence time too long. | Ensure T < -50°C. Use Flow Chemistry to minimize lifetime of the lithiated species (<1 sec). |

Comparison of Methods

| Method | Target Bond | Key Reagent | Scope |

| Classical | C-N, C-S, C-O | Mesylate/Tosylate | Good for heteroatoms. Poor for C-C bonds. |

| Lithiation (Flow) | C-C | 3-Iodoazetidine | Excellent for ketones/aldehydes. Requires specialized equipment. |

| Cross-Coupling | C-C (Aryl) | 3-Iodoazetidine + Ni cat. | Emerging standard for arylation. Requires photoredox or Ni conditions. |

References

-

Modular Synthesis of 3,3-Disubstituted Azetidines. J. Org. Chem. 2023.[3][5] Link

-

Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines. Chem. Eur. J. 2018.[1] Link

-

Azetidines in Medicinal Chemistry: Emerging Applications. J. Med. Chem. 2021.[1] Link

-

A Single-Step Synthesis of Azetidine-3-amines. J. Org. Chem. 2020. Link

-

Recent Advances in the Synthesis and Reactivity of Azetidines. Org. Biomol. Chem. 2021.[1] Link

Sources

protecting group strategies for 3-(2-Fluoro-5-methylphenoxy)azetidine synthesis

Application Note: Strategic Synthesis of 3-(2-Fluoro-5-methylphenoxy)azetidine

Executive Summary

The synthesis of 3-aryloxyazetidines is a critical transformation in medicinal chemistry, often serving as a core scaffold for GPCR ligands and ion channel blockers. This application note details the optimized synthesis of 3-(2-Fluoro-5-methylphenoxy)azetidine , focusing on the selection and management of protecting groups (PGs).

While simple alkylation often fails due to the strained nature of the azetidine ring and the competing nucleophilicity of the secondary amine, this protocol utilizes a Boc-protection strategy coupled with a Mitsunobu etherification . This route offers the highest fidelity for introducing the electron-deficient 2-fluoro-5-methylphenol moiety while mitigating ring-opening side reactions.

Strategic Analysis: Protecting Group Selection

The azetidine nitrogen is highly nucleophilic and prone to dimerization or over-alkylation. Selecting the correct PG is determined by the orthogonality required during the ether formation.

| Protecting Group (PG) | Stability | Deprotection | Suitability for Target |

| Boc (tert-butoxycarbonyl) | Stable to bases/nucleophiles (Mitsunobu conditions). | Acid (TFA or HCl). | High. Ideal for final step deprotection. Commercially available starting material. |

| Cbz (Carboxybenzyl) | Stable to acid/base. | Hydrogenolysis ( | Medium. The 2-Fluoro substituent on the phenol is generally stable, but Cbz removal adds a heterogeneous catalysis step that can be temperamental with amine poisons. |

| Benzhydryl (DPM) | Very stable. | Hydrogenolysis or strong acid. | Low. Bulky group may sterically hinder the C3 position during etherification. Harder to remove than Boc. |

Decision: We utilize the Boc group.[1][2] It allows for a homogeneous workflow and rapid, quantitative deprotection that yields the target as a stable salt (hydrochloride or trifluoroacetate), which is preferred for downstream biological assays.

Synthetic Workflow & Mechanism

The synthesis proceeds in two stages: (1) Mitsunobu coupling of N-Boc-3-hydroxyazetidine with the phenol, followed by (2) Acid-mediated deprotection.

Figure 1: Strategic workflow for the synthesis of 3-(2-Fluoro-5-methylphenoxy)azetidine via Mitsunobu coupling.

Detailed Protocols

Protocol A: Mitsunobu Coupling

Objective: Form the C-O bond with inversion of configuration (irrelevant for the achiral azetidine, but mechanistically relevant). Scale: 1.0 mmol basis.

Reagents:

-

N-Boc-3-hydroxyazetidine (1.0 equiv)

-

2-Fluoro-5-methylphenol (1.1 equiv)

-

Triphenylphosphine (

) (1.2 equiv) -

Diisopropyl azodicarboxylate (DIAD) (1.2 equiv) [Preferred over DEAD for stability]

-

Anhydrous THF (10 mL/mmol)

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-3-hydroxyazetidine (173 mg, 1.0 mmol), 2-Fluoro-5-methylphenol (139 mg, 1.1 mmol), and

(315 mg, 1.2 mmol) in anhydrous THF (10 mL). -

Cooling: Cool the reaction mixture to 0°C using an ice bath. Critical: Low temperature prevents side reactions between DIAD and

before substrate engagement. -

Addition: Add DIAD (242 mg, 236 µL, 1.2 mmol) dropwise over 10 minutes. The solution will turn yellow.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 12–16 hours.

-

Validation Point: Monitor by TLC (Hexane/EtOAc 4:1). The phenol spot should disappear. The product usually runs higher than the alcohol.

-

Workup: Concentrate the solvent in vacuo.

-

Purification: The crude residue contains Triphenylphosphine oxide (TPPO).

-

Method: Flash column chromatography (Silica gel). Elute with a gradient of 0%

30% EtOAc in Hexanes. -

Alternative: Triturate the crude solid with cold diethyl ether/pentane (1:1) to precipitate the majority of TPPO before column chromatography.

-

Protocol B: N-Boc Deprotection

Objective: Remove the carbamate to reveal the secondary amine.

Option 1: TFA Method (Standard) [1]

-

Dissolve the purified N-Boc intermediate (1.0 equiv) in DCM (5 mL/mmol).

-

Add Trifluoroacetic acid (TFA) (2 mL/mmol) dropwise at 0°C.

-

Stir at RT for 2 hours.

-

Validation: LCMS should show the mass of the free amine (

) and total loss of the Boc-protected mass ( -

Isolation: Concentrate in vacuo. Co-evaporate with toluene (

) to remove excess TFA. The product is obtained as the TFA salt .

Option 2: HCl Method (For Hydrochloride Salt)

-

Dissolve the intermediate in minimal 1,4-Dioxane or MeOH.

-

Add 4N HCl in Dioxane (5-10 equiv).

-

Stir at RT for 3 hours. A white precipitate often forms.

-

Filter the solid and wash with diethyl ether to obtain the HCl salt directly.

Troubleshooting & Optimization (Self-Validating Systems)

| Issue | Diagnostic | Root Cause | Corrective Action |

| Low Yield (<40%) | TLC shows unreacted alcohol. | Steric hindrance or wet solvent. | Ensure THF is anhydrous. Increase DIAD/ |

| TPPO Contamination | NMR shows peaks at ~7.5 ppm. | Poor separation during column. | Use the precipitation method (Ether/Pentane) prior to column. |

| Side Product | Mass spec shows N-alkylation. | Azetidine ring opening.[3][4] | Ensure temperature is strictly 0°C during DIAD addition. Do not heat above 40°C. |

| Incomplete Deprotection | LCMS shows +56 mass (t-Butyl cation adduct). | Scavenging issue. | Add triethylsilane (TES) as a cation scavenger during TFA deprotection. |

References

-

Mitsunobu Reaction Mechanism & Scope: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. [Link]

-

Azetidine Synthesis & Protection: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley, 2014. (Chapter: Protection for the Amino Group). [Link]

-

Synthesis of 3-Aryloxyazetidines (Specific Protocol Reference): Billotte, S. "Synthetic approaches to 3-substituted azetidines." Organic & Biomolecular Chemistry, 2015. (Provides context on etherification of 3-hydroxyazetidines). [Link]

-

Mitsunobu Reaction Protocols (Organic Chemistry Portal): Detailed reaction parameters and functional group tolerance. [Link][5]

Sources

scale-up procedures for manufacturing 3-(2-Fluoro-5-methylphenoxy)azetidine

Application Note: Scalable Manufacturing Process for 3-(2-Fluoro-5-methylphenoxy)azetidine Hydrochloride

Executive Summary

This application note details a robust, scalable process for the synthesis of 3-(2-Fluoro-5-methylphenoxy)azetidine , a pharmacophore motif relevant to monoamine transporter inhibitors and histamine H3 antagonists. While laboratory-scale synthesis often utilizes the Mitsunobu reaction, this protocol outlines a nucleophilic substitution (S_N2) strategy via a mesylate intermediate. This route is selected for its superior atom economy, reduced hazardous waste generation (avoiding triphenylphosphine oxide and dialkyl azodicarboxylates), and enhanced safety profile upon scale-up.

Key Process Features:

-

Route: Activation of N-Boc-3-hydroxyazetidine followed by S_N2 displacement with 2-fluoro-5-methylphenol.

-

Yield Target: >65% overall (3 steps).

-

Purity Target: >98.5% (HPLC), >99.0% (qNMR).

-

Safety: Elimination of shock-sensitive Mitsunobu reagents; controlled exotherms.

Reaction Pathway & Logic

The synthesis consists of three distinct chemical stages: Activation, Coupling, and Deprotection.

Caption: Figure 1. Synthetic workflow for 3-(2-Fluoro-5-methylphenoxy)azetidine hydrochloride via mesylate displacement.

Detailed Manufacturing Protocol

Stage 1: Activation (Mesylation)

Objective: Convert the poor leaving group (-OH) of N-Boc-3-hydroxyazetidine into a reactive mesylate.

-

Rationale: Mesylates are crystalline and stable enough for short-term storage but reactive enough for S_N2 displacement. This avoids the handling of unstable halides.[1]

Protocol:

-

Charge a glass-lined reactor with N-Boc-3-hydroxyazetidine (1.0 equiv) and Dichloromethane (DCM) (10 vol).

-

Cool the solution to 0–5 °C.

-

Add Triethylamine (TEA) (1.5 equiv) ensuring internal temperature (

) < 10 °C. -

Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise over 60 minutes.

-

Critical Process Parameter (CPP): Exothermic reaction.

must remain < 10 °C to prevent elimination to N-Boc-azetine (unstable).

-

-

Stir at 0–5 °C for 2 hours. Monitor by TLC/HPLC.

-

Quench with water (5 vol) and separate phases. Wash organic layer with sat. NaHCO3 and brine.

-

Concentrate under reduced pressure (< 30 °C) to obtain INT-1 (N-Boc-3-mesyloxyazetidine) as a white solid.

Stage 2: Etherification (Coupling)

Objective: Form the ether bond via S_N2 displacement.

-

Rationale: Using Cesium Carbonate (Cs₂CO₃) in DMF enhances the nucleophilicity of the phenol. While K₂CO₃ is cheaper, Cs₂CO₃ often provides higher conversion rates for sterically modulated phenols like 2-fluoro-5-methylphenol.

Protocol:

-

Charge reactor with 2-Fluoro-5-methylphenol (1.1 equiv), Cs₂CO₃ (2.0 equiv), and DMF (8 vol).

-

Stir at 25 °C for 30 mins to form the phenoxide.

-

Add INT-1 (1.0 equiv) dissolved in DMF (2 vol).

-

Heat to 80 °C for 12–16 hours.

-

CPP: Temperature control is vital. >90 °C increases risk of elimination by-products.

-

-

Cool to 25 °C. Dilute with Ethyl Acetate (15 vol) and water (15 vol).

-

Wash organic phase with 1M NaOH (to remove unreacted phenol), water, and brine.

-

Concentrate to yield crude INT-2 .

-

Purification: If purity < 95%, recrystallize from Heptane/EtOAc (5:1).

-

Stage 3: Deprotection & Salt Formation

Objective: Remove the Boc group and isolate the stable hydrochloride salt.

Protocol:

-

Dissolve INT-2 (1.0 equiv) in Dichloromethane (5 vol).

-

Add 4M HCl in Dioxane (5.0 equiv) dropwise at 20–25 °C.

-

Observation: Gas evolution (CO₂, isobutylene). Ensure adequate venting.

-

-

Stir for 4 hours until conversion is complete.

-

Concentrate to dryness or add MTBE (Methyl tert-butyl ether) to precipitate the salt directly.

-

Filtration: Collect the white solid.

-

Recrystallization: Dissolve in minimum hot Isopropanol (IPA) , cool slowly to 0 °C to crystallize.

-

Dry in a vacuum oven at 45 °C.

Process Data & Specifications

| Parameter | Specification | Rationale |

| Appearance | White to off-white crystalline solid | Indicates high purity; colored impurities often suggest phenol oxidation. |

| Purity (HPLC) | ≥ 98.5% (Area %) | Pharma-grade requirement. |

| Assay (qNMR) | 98.0 – 102.0% w/w | Confirms salt stoichiometry (monohydrochloride). |

| Residual Solvent | DMF < 880 ppm, DCM < 600 ppm | ICH Q3C limits. |

| Water Content | < 1.0% (KF) | Product is hygroscopic; requires dry storage. |

Scale-Up & Safety Analysis

Impurity Fate Mapping

Understanding side reactions is crucial for scale-up.

Caption: Figure 2. Impurity fate map identifying critical failure modes (elimination and hydrolysis).

Thermal Hazards

-

Mesylation: The reaction of MsCl with alcohols is highly exothermic (~140 kJ/mol). On a >1 kg scale, active cooling (jacketed reactor with cryostat) is mandatory. Do not rely on ice baths.

-

Azetidine Ring Strain: Azetidines possess ~26 kcal/mol of ring strain. Avoid strong Lewis acids or extreme temperatures (>120 °C) which may trigger ring-opening polymerization.

References

-

General Azetidine Synthesis: Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. Link

-

Mesylation & Displacement Protocol: BenchChem. Physicochemical Properties of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. (Analogous chemistry). Link

-

Safety in Azetidine Scale-Up: Pace, V., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. Journal of Organic Chemistry. Link

-

Flow Chemistry Application: Trauner, F., et al. (2025). Transition-Metal Free Strategies for the Construction and Functionalization of Strained Unsaturated Carbocycles. LMU München.[1] Link

-

Product Analog Data: ChemScene. 3-(2,5-Difluorophenoxy)azetidine Data Sheet. Link

Sources

Troubleshooting & Optimization

Technical Support Hub: Purification of 3-(2-Fluoro-5-methylphenoxy)azetidine

Executive Summary & Molecule Profile

Welcome to the technical support center. You are likely working with 3-(2-Fluoro-5-methylphenoxy)azetidine , a secondary amine scaffold often utilized in CNS drug discovery (e.g., as a monoamine reuptake inhibitor or nicotinic receptor ligand).

The Core Challenge: This molecule possesses a "Jekyll and Hyde" personality during purification:

-

The Amine (Azetidine): Highly basic (

), prone to streaking on silica, and sensitive to ring-opening under harsh acidic/nucleophilic conditions. -

The Contaminant (Phenol): The starting material, 2-Fluoro-5-methylphenol, is weakly acidic and often "sticky," co-eluting with the product if not chemically sequestered.

Your Objective: Isolate the free base or salt form with